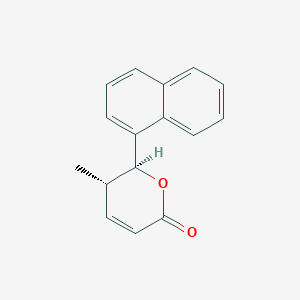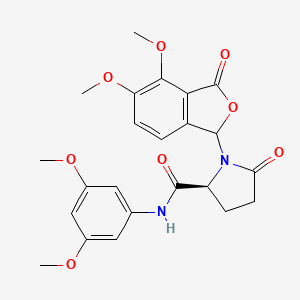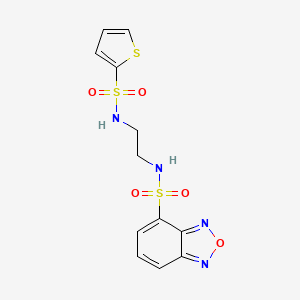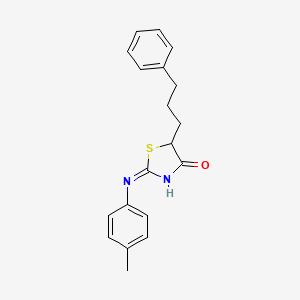
2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 4-methylaniline with a suitable thiazole precursor under controlled conditions. Common reagents used in the synthesis include thionyl chloride, phosphorus pentachloride, and various solvents such as dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the best results.
化学反应分析
Types of Reactions
2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar chemical properties.
4-Methylthiazole: Another thiazole compound with a methyl group at the 4-position.
Phenylthiazole: A thiazole derivative with a phenyl group attached to the ring.
Uniqueness
2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and phenylpropyl groups with the thiazole ring makes it a versatile compound for various applications.
属性
CAS 编号 |
919364-97-9 |
|---|---|
分子式 |
C19H20N2OS |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)imino-5-(3-phenylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2OS/c1-14-10-12-16(13-11-14)20-19-21-18(22)17(23-19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13,17H,5,8-9H2,1H3,(H,20,21,22) |
InChI 键 |
YUMNDDBDZVYWND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




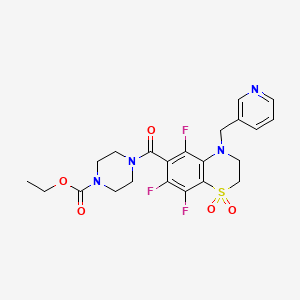

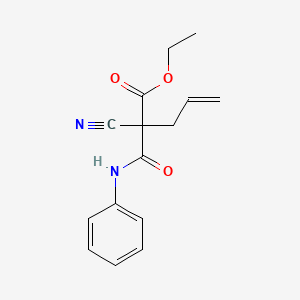
![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
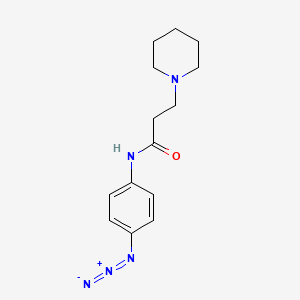
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
